2-Cyclobutyl-2-methylpropanal
Overview
Description
2-Cyclobutyl-2-methylpropanal is an organic compound belonging to the class of aldehydes It features a cyclobutyl group attached to a methylpropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-methylpropanal can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a photochemically allowed process but thermally forbidden . This method utilizes enones that are more easily photoexcited than isolated olefins, leading to the formation of cyclobutane rings .
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions tailored to the desired product is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The cyclobutyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: 2-Cyclobutyl-2-methylpropanoic acid.
Reduction: 2-Cyclobutyl-2-methylpropanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-Cyclobutyl-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclobutyl ring provides structural rigidity, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
2-Methylpropanal:
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2-Cyclobutyl-2-methylpropanal is unique due to the presence of both a cyclobutyl ring and an aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-cyclobutyl-2-methylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBUQXLQIRERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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